molecular formula C16H10N2O B8404760 Dibenzo[f,h]quinoxaline,1-oxide

Dibenzo[f,h]quinoxaline,1-oxide

Cat. No. B8404760
M. Wt: 246.26 g/mol
InChI Key: WEDTZFSONDJGJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08877351B2

Procedure details

Next, 18 mL of phosphoryl chloride was dripped into 2.91 g of dibenzo[f,h]quinoxaline-1-oxide obtained in the above Step 1. This mixed solution was stirred while being heated under reflux for 1 hour. This mixed solution was poured into iced water, followed by addition of potassium carbonate so that the mixture was alkaline. This solution was filtered, and the obtained residue was washed with water and then methanol to give the object of the synthesis (as a pale yellow powder in a yield of 93%). The synthesis scheme of Step 2 is illustrated in the following (a″′-2-2).
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
2.91 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.[N+:6]1([O-])[C:15]2[C:10](=[C:11]3[CH:23]=[CH:22][CH:21]=[CH:20][C:12]3=[C:13]3[CH:19]=[CH:18][CH:17]=[CH:16][C:14]3=2)[N:9]=[CH:8][CH:7]=1.C(=O)([O-])[O-].[K+].[K+]>O>[Cl:3][C:7]1[CH:8]=[N:9][C:10]2[C:15](=[C:14]3[CH:16]=[CH:17][CH:18]=[CH:19][C:13]3=[C:12]3[CH:20]=[CH:21][CH:22]=[CH:23][C:11]3=2)[N:6]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
18 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
2.91 g
Type
reactant
Smiles
[N+]1(=CC=NC2=C3C(=C4C(=C12)C=CC=C4)C=CC=C3)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
This mixed solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in the above Step 1
TEMPERATURE
Type
TEMPERATURE
Details
while being heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
This solution was filtered
WASH
Type
WASH
Details
the obtained residue was washed with water
CUSTOM
Type
CUSTOM
Details
methanol to give
CUSTOM
Type
CUSTOM
Details
the object of the synthesis (as a pale yellow powder in a yield of 93%)
CUSTOM
Type
CUSTOM
Details
The synthesis scheme of Step 2

Outcomes

Product
Name
Type
Smiles
ClC1=NC2=C3C(=C4C(=C2N=C1)C=CC=C4)C=CC=C3
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.